Decyl carbamate

Description

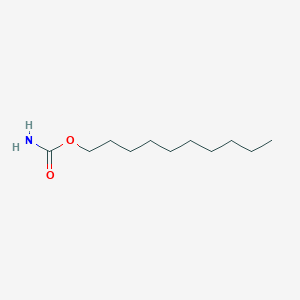

Structure

3D Structure

Properties

CAS No. |

39819-61-9 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

decyl carbamate |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H2,12,13) |

InChI Key |

ANWCICBGKAHUEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)N |

Origin of Product |

United States |

Contextual Foundations of Decyl Carbamate Research

Historical Trajectories in Alkyl Carbamate (B1207046) Chemistry

The journey of alkyl carbamate chemistry began in the 19th century with the observation by Westerners of the Calabar bean's use in West Africa. mhmedical.com This led to the isolation of its active alkaloid component, physostigmine (B191203), in 1864, a naturally occurring methyl carbamate ester. nih.gov Initially, physostigmine was applied in medicine to treat conditions like glaucoma. mhmedical.comnih.gov

The synthetic chapter of carbamate chemistry started later. In the 1930s, the synthesis of aliphatic esters of carbamic acid paved the way for the development of carbamate pesticides. mhmedical.com Traditional methods for synthesizing carbamates, which remain fundamental in organic chemistry, include the Hofmann rearrangement, which converts primary carboxamides into carbamates, and the Curtius rearrangement, involving the thermal decomposition of acyl azides to form an isocyanate intermediate that can be trapped to yield carbamates. scielo.brscielo.br The use of carbamates expanded significantly, finding applications as protecting groups for amines in organic synthesis, as intermediates, and as key components in the polymer and paint industries. nih.govacs.org

Significance of Decyl Carbamate within Contemporary Organic and Materials Science Research

Decyl carbamate, an ester of carbamic acid with a ten-carbon alkyl chain (the decyl group), holds significance primarily due to the properties imparted by this long aliphatic chain. While it is a specific member of the broad carbamate family, its utility is often realized in the synthesis of more complex molecules and functional materials.

In organic synthesis, the decyl carbamate moiety can be incorporated as a building block. The long, nonpolar decyl chain is instrumental in creating amphiphilic molecules, which have both hydrophilic and hydrophobic properties. This makes decyl carbamate derivatives valuable in the development of surfactants. For instance, research on novel cationic surfactants has explored the use of similar long-chain alkyl (dodecyl) carbamate fragments to create systems with tunable aggregation behavior for applications like drug delivery. knc.ru The reactivity of the carbamate group, combined with the physical properties of the decyl chain, allows for its use as an intermediate in synthesizing specialized polymers and coatings, potentially improving properties like water resistance or durability. ontosight.ai

In materials science, the incorporation of decyl carbamate and its derivatives into larger structures is a key area of interest. The long alkyl chain can influence the self-assembly of molecules, leading to the formation of vesicles, micelles, or other organized systems. knc.ru These structured materials are investigated for their potential as nanocontainers or as components in bio-macromolecular designs for tough hydrogels. knc.ruucla.edu Furthermore, derivatives such as (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate are listed as organic building blocks, indicating their role as starting materials for creating larger, functional chemical structures. evitachem.combldpharm.com

Methodological Paradigms in Decyl Carbamate Investigation: A Research Overview

The investigation of decyl carbamate, like other carbamates, involves a range of established synthetic and analytical methodologies.

Synthetic Methodologies The synthesis of carbamates is a well-developed field in organic chemistry, with numerous methods available to researchers. These approaches offer different advantages regarding yield, substrate compatibility, and reaction conditions.

| Method | Description | Key Reagents | Reference(s) |

| Curtius Rearrangement | A thermal decomposition of acyl azides that generates an isocyanate intermediate, which is then reacted with an alcohol (like decanol) to form the carbamate. | Acyl azides, alcohol | scielo.brnih.gov |

| Reaction with Isocyanates | The reaction of an isocyanate with an alcohol is a fundamental method for forming the carbamate linkage and is crucial in the polyurethane industry. | Isocyanate, alcohol | nih.gov |

| From Carbon Dioxide | Utilizes CO₂ as a C1 source in a three-component coupling reaction with an amine and an alkyl halide. This is considered a greener chemistry approach. | Amine, CO₂, alkyl halide | nih.govacs.org |

| From Alkyl Chloroformates | A common method where an alkyl chloroformate reacts with an amine. This reaction often requires a base to proceed efficiently. | Alkyl chloroformate, amine, base | scielo.brresearchgate.net |

Analytical Techniques The detection and quantification of carbamates in various samples are critical, particularly in environmental and materials science contexts. Chromatographic techniques are the cornerstone of carbamate analysis. nih.gov

| Technique | Description | Common Detectors | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | The preferred method for separating carbamates, which can be thermally unstable. Reversed-phase columns are typically used. | UV, Fluorescence, Mass Spectrometry (MS) | thermofisher.comsepscience.comakjournals.com |

| Gas Chromatography (GC) | Used for more thermally stable carbamates or derivatives. It offers high separation efficiency. | Mass Spectrometry (MS), Flame Photometric Detector (FPD) | nih.govacs.org |

| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides high sensitivity and specificity for identifying and quantifying compounds. | Tandem MS (MS/MS) | nih.govthermofisher.com |

| Sample Preparation | Prior to analysis, carbamates often need to be extracted and concentrated from complex matrices using methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). | - | akjournals.com |

Specialized columns, such as the Acclaim Carbamate or Ultra Carbamate columns, have been designed to achieve rapid and efficient separation of multiple carbamate compounds. thermofisher.comsepscience.com

Interdisciplinary Research Landscape Involving Decyl Carbamate Derivatives

Research on decyl carbamate and its derivatives extends across several scientific disciplines, highlighting the versatile nature of the carbamate functional group combined with a long alkyl chain.

Materials Science: This is a primary field for decyl carbamate applications. Its derivatives are investigated as building blocks for polymers, coatings, and "smart" materials like switchable surfactants that change properties in response to stimuli like pH. ontosight.airesearchgate.net The ability to form organized structures like micelles makes them relevant to nanotechnology and the development of nanocontainers. knc.ru

Environmental Science: As many carbamates are used as pesticides, analytical methods developed for this class of compounds are crucial for monitoring environmental samples. nih.govmdpi.com While decyl carbamate itself is not a common pesticide, its derivatives could be subject to environmental analysis, requiring robust detection techniques to ensure environmental protection. mdpi.com

Medicinal and Pharmaceutical Chemistry: The carbamate group is a recognized structural motif in drug design, valued for its stability and ability to act as a peptide bond surrogate. nih.govacs.org Long-chain alkyl groups can be used to modulate a molecule's lipophilicity, which affects how it interacts with cell membranes. Therefore, decyl carbamate derivatives could be synthesized as intermediates for creating new therapeutic agents or diagnostic tools, such as radiolabeled compounds for medical imaging. google.com

Colloid and Interface Science: The surfactant properties of decyl carbamate derivatives place them at the center of research into emulsions, foams, and interfacial phenomena. knc.ruresearchgate.net Studies in this area focus on how these molecules behave at interfaces (e.g., oil-water or air-water), which is fundamental to applications ranging from enhanced oil recovery to the formulation of consumer products.

Advanced Synthetic Methodologies and Chemical Transformations of Decyl Carbamate

Diverse Synthetic Pathways for Decyl Carbamate (B1207046) Production

The synthesis of carbamates, including decyl carbamate, can be achieved through several pathways. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022) and its derivatives. google.comresearchgate.net However, modern synthetic chemistry has shifted towards safer and more sustainable alternatives.

One prominent phosgene-free route involves the reaction of an amine with carbon dioxide and an organic electrophile in an anhydrous solvent, often in the presence of a cesium base, to produce carbamates in good yields at mild temperatures. google.com Another approach is the direct synthesis from amines, carbon dioxide, and alcohols, which can be facilitated by basic catalysts under mild conditions. psu.edursc.org The reaction of amines with dialkyl carbonates over mixed metal oxide catalysts also presents a viable synthetic route. google.com

Furthermore, methods such as the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and the carbonylation of amines have been historically employed for carbamate synthesis. nih.gov The choice of synthetic pathway often depends on the desired scale, available starting materials, and environmental considerations.

Catalyst Systems and Reaction Kinetics in Carbamate Synthesis

The synthesis of carbamates is often accelerated and controlled by various catalyst systems. For instance, the reaction of amines with carbon dioxide and alcohols to form carbamates can be effectively catalyzed by basic catalysts. psu.edursc.org In the synthesis of aromatic carbamates from amines and dialkyl carbonates, binary or ternary mixed metal oxide catalysts have shown high efficacy. google.com

Understanding the reaction kinetics is crucial for optimizing the synthesis process. For example, in the synthesis of dimethyl carbonate from urea (B33335) and methanol (B129727), the reaction proceeds through a methyl carbamate intermediate, and the kinetics can be modeled as first order with respect to methanol and the carbamate intermediate in the absence of a catalyst. scientific.net

Optimization of Reaction Parameters for Decyl Carbamate Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and selectivity of decyl carbamate synthesis. Key parameters that are often fine-tuned include temperature, pressure, catalyst loading, and the ratio of reactants.

In the continuous-flow synthesis of carbamates from amines, alkyl bromides, and carbon dioxide, parameters such as the flow rate of CO2, temperature, and pressure are optimized. acs.orgnih.gov For instance, increasing the CO2 flow rate can enhance the conversion and minimize the formation of N-alkylated byproducts. nih.gov Temperature and pressure also play a significant role, with optimal conditions providing good conversion without significant byproduct formation. acs.org

The choice of base and its concentration is another critical factor. In the synthesis of carbamates from amines, CO2, and alkyl halides, strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction. acs.org The amount of base used needs to be carefully controlled, as an excess may not necessarily improve the yield and could complicate purification. acs.org

In batch processes, the reaction time and the ratio of amine to alcohol are important variables. A higher excess of alcohol can lead to better yields of the desired carbamate. psu.edu The reaction time also needs to be optimized to reach maximum conversion and selectivity. psu.edu

Table 1: Optimization of Reaction Parameters in Carbamate Synthesis

| Parameter | Effect on Yield/Conversion | Optimized Condition Example |

| CO2 Flow Rate | Increased flow can improve conversion and reduce byproducts. nih.gov | 6.0 mL/min in a continuous flow system. nih.gov |

| Temperature | Affects reaction rate and byproduct formation. acs.org | 70 °C in a continuous flow system. acs.org |

| Pressure | Influences the concentration of gaseous reactants. acs.org | 3 bar in a continuous flow system. acs.org |

| Base Concentration | An optimal amount accelerates the reaction. acs.org | 2.0 equivalents of DBU. acs.org |

| Reactant Ratio | A high excess of alcohol can improve carbamate yield. psu.edu | High alcohol to amine ratio. psu.edu |

Green Chemistry Principles and Sustainable Synthesis of Carbamates (e.g., CO2 Utilization)

The principles of green chemistry are increasingly being applied to the synthesis of carbamates, with a strong focus on utilizing carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. psu.edursc.org This approach avoids the use of hazardous materials like phosgene. psu.edu

The direct synthesis of carbamates from amines, alcohols, and CO2 is a prime example of a green synthetic route. psu.edursc.org This reaction can be carried out under mild conditions and often uses basic catalysts. psu.edursc.org Another sustainable method involves the electrochemical-mediated fixation of CO2 in a three-component reaction with amines and N-alkenylsulfonamides to produce carbamates. rsc.org

The use of CO2 as a temporary protecting group for amines also aligns with green chemistry principles by reducing the need for traditional protection/deprotection steps. mdpi.com The reversible reaction of amines with CO2 to form carbamates can be used to moderate amine reactivity in the presence of other reactive functional groups. mdpi.com

Furthermore, the development of catalytic systems that enable the use of CO2 under atmospheric pressure and the synthesis of carbamates in a continuous flow process contribute to more sustainable and efficient production. acs.orgnih.govacs.org The use of recyclable catalysts, such as in the synthesis of diethyl carbonate from CO2 and tetraethyl orthosilicate (B98303) with a Zr catalyst, further enhances the sustainability of the process. nih.gov

Functional Group Transformations and Derivatization Strategies for Decyl Carbamate

The carbamate functional group in decyl carbamate can undergo various transformations, allowing for the synthesis of a wide range of derivatives. These transformations include alkylation, acylation, and cross-coupling reactions.

Alkylation and Acylation Reactions Involving Carbamate Moieties

Alkylation: The nitrogen atom of the carbamate group can be alkylated. Mild and selective N-alkylation of carbamates can be achieved using an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). researchgate.net Thermodynamically controlled alkylation of simple carbamates with methyl fluorosulphonate has been shown to occur on the nitrogen atom. rsc.org An "extrusive alkylation" strategy allows for the synthesis of tertiary amines from carbamates, where the carbamate acts as a leaving group upon reaction with an alkylating agent. acs.orgthieme-connect.com

Acylation: The N-acylation of carbamates can be effectively carried out using carboxylic acid anhydrides in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl2), under solvent-free conditions. semanticscholar.orgresearchgate.net Carboxylic acids can also be used as acylating agents through a mixed anhydride (B1165640) method. semanticscholar.orgresearchgate.net Palladium-catalyzed ortho-acylation of aniline (B41778) carbamates has been developed using the carbamate as a removable directing group. nih.gov Additionally, a metal-free C-N coupling of arylamines with dialkyl azodicarboxylates provides direct access to carbamates. rsc.org

Cross-Coupling Methodologies for Carbamate-Containing Compounds

The carbamate group can serve as an effective directing group in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable example is the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl carbamates with boronic acids or esters. nih.govacs.orgnih.gov This reaction allows for the synthesis of polysubstituted aromatic compounds from simple phenol (B47542) derivatives. acs.orgnih.gov The carbamate group directs the metalation to the ortho position, facilitating the subsequent cross-coupling. nih.gov Mechanistic studies suggest a standard pathway involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Iron-catalyzed alkylation of aryl carbamates with alkyl Grignard reagents provides a method for constructing sp2-sp3 carbon-carbon bonds. nih.gov Furthermore, copper-catalyzed cross-coupling of amines with carbazates offers an environmentally friendly route to carbamates. organic-chemistry.org

Table 2: Cross-Coupling Reactions Involving Carbamates

| Reaction Type | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura | Nickel precatalysts with phosphine (B1218219) ligands nih.govacs.orgnih.gov | Aryl carbamates and boronic acids/esters nih.govacs.orgnih.gov | Carbamate acts as a directing group for C-H functionalization. nih.gov |

| Buchwald-Hartwig | Nickel catalysts with NHC ligands nih.gov | Aryl carbamates and amines nih.gov | Demonstrates the utility of carbamates as substrates in C-N bond formation. nih.gov |

| Alkylation | Iron catalysts nih.gov | Aryl carbamates and alkyl Grignard reagents nih.gov | Forms sp2-sp3 carbon-carbon bonds. nih.gov |

Polymerization Applications of Carbamate-Based Monomers

Carbamate-based monomers are versatile building blocks for synthesizing a wide range of polymers, including polyurethanes, poly(carbamate-alt-sulfone)s, and functional acrylic resins. The incorporation of the carbamate group can impart desirable properties such as improved adhesion, controlled degradability, and specific thermal characteristics. The polymerization methods employed are diverse, ranging from free-radical and ring-opening polymerizations to various polycondensation and addition techniques.

One approach involves the use of ethylenically unsaturated monomers containing carbamate functionality. For instance, O-vinyl carbamate monomers can be synthesized by reacting an amine with vinyl chloroformate. These monomers can then undergo free-radical copolymerization with sulfur dioxide at low temperatures (e.g., -70°C) using an initiator like t-butylhydroperoxide to produce poly(O-vinyl carbamate-alt-sulfones). nih.gov This method demonstrates good functional group tolerance, allowing for the incorporation of pendant groups like alcohols and carboxylic acids without protection. nih.gov Another strategy involves preparing carbamate-functional acrylic monomers, which are then polymerized with other ethylenically unsaturated monomers, such as decyl acrylate, using standard free-radical techniques. google.com Alternatively, carbamate groups can be introduced into an acrylic polymer post-polymerization via a "transcarbamoylation" reaction, where a pre-formed hydroxyl-functional acrylic polymer is reacted with a lower alkyl carbamate like methyl carbamate. google.com

Non-isocyanate polyurethanes (NIPUs) represent a significant application of carbamate chemistry, avoiding the use of hazardous phosgene-based isocyanates. nih.gov One method involves the polycondensation of bifunctional hydroxyl-terminated molecules, which can be synthesized from the reaction of diamines with dimethyl carbonate followed by reaction with an alcohol. nih.gov For example, hydroxyalkyl carbamates, including those with longer alkyl chains like hydroxydecyl carbamate, can serve as precursors. nih.gov The polymerization proceeds via transurethanization at elevated temperatures (e.g., 180°C), leading to the formation of poly(carbonate-urethane)s. nih.gov

The ring-opening polymerization (ROP) of cyclic carbamates is another pathway to aliphatic polyurethanes. Anionic ROP of five-membered cyclic carbamates, activated by a strong base such as n-BuLi and a co-initiator, can produce polyurethanes with controlled molecular weights and narrow polydispersity indices. acs.org Furthermore, carbamate bonds can be formed directly through the condensation reaction of diisocyanates and polyols, a cornerstone of traditional polyurethane chemistry. This method has been adapted to create novel materials like carbamate-based porous organic polymers (CPOPs) by reacting diisocyanates with rigid polyols like phloroglucinol (B13840) at high temperatures. rsc.org The process benefits from dynamic urethane (B1682113) exchange reactions that help regulate the polymer structure. rsc.org A modern approach even utilizes carbon dioxide as a C1 feedstock, which can be activated by a superbase to mediate its polymerization with diamines and diols at ambient temperature and pressure, directly forming polyurethanes. nih.gov

Table 1: Examples of Polymerization of Carbamate-Based Monomers

| Monomer(s) | Polymerization Method | Conditions/Catalyst | Resulting Polymer | Key Findings |

|---|---|---|---|---|

| O-vinyl carbamates, Sulfur dioxide | Free-radical copolymerization | t-butylhydroperoxide, -70°C | Poly(O-vinyl carbamate-alt-sulfone) | Tolerates various functional groups; polymers show pH-dependent instability. nih.gov |

| Hydroxyl-functional acrylic monomers, Lower alkyl carbamate | Transcarbamoylation on pre-formed polymer | Esterification catalyst | Carbamate-functional acrylic polymer | Efficient one-step process for incorporating carbamate groups. google.com |

| Bifunctional hydroxyalkyl carbamates (including hydroxydecyl carbamate) | Transurethanization polycondensation | 180°C | Non-isocyanate poly(carbonate-urethane)s (NIPCUs) | Properties can be tuned by the length of the alkyl chain in the carbamate precursor. nih.gov |

| Cyclic carbamates (e.g., cyclohexyl urethane) | Anionic Ring-Opening Polymerization (ROP) | n-BuLi (initiator) | Aliphatic Polyurethane | Produces polymers with controlled molecular weights and narrow polydispersity. acs.org |

| 4,4'-diphenylmethane diisocyanate (MDI), Phloroglucinol (PLG) | Condensation polymerization | High temperature, catalyst-free | Carbamate-based Porous Organic Polymer (CPOP) | Urethane exchange at high temperatures allows for structural self-regulation. rsc.org |

Stereoselective Synthesis of Decyl Carbamate Analogs

The development of stereoselective methods for synthesizing carbamates is crucial for accessing chiral molecules with applications in catalysis and medicinal chemistry. While direct stereoselective synthesis of decyl carbamate itself is not widely documented, numerous methodologies for creating chiral carbamate analogs, which could be adapted for long-chain substrates, have been established. These methods often rely on metal catalysis, chiral auxiliaries, or enzymatic processes to control the stereochemical outcome.

Copper-catalyzed reactions have proven effective for creating chiral carbamates. One such method involves the asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines, which provides access to axially chiral carbamates with high enantioselectivity. rsc.org Another copper-catalyzed approach is a four-component reaction of alkenes, Togni's reagent, amines, and CO2, which yields stereodefined (Z)-enol carbamates with high selectivity. rsc.org

Asymmetric rearrangements offer another powerful tool. The 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates derived from chiral oxazolidines can be highly diastereoselective. nih.gov Deprotonation with sec-butyllithium (B1581126) at low temperatures, followed by warming, induces the rearrangement to furnish α-hydroxy amides with excellent stereocontrol. nih.gov

Chemoenzymatic routes provide an alternative for producing optically active carbamates. For example, novel dimeric carbamate derivatives of 4-(N,N-dimethylamino)pyridine have been synthesized with excellent yields using linear diamines and a chiral alcohol precursor, demonstrating the utility of enzymes in creating complex chiral structures. arkat-usa.org

The synthesis of chiral carbamate analogs of natural products further illustrates the advanced strategies employed. For instance, in the synthesis of iminosugar derivatives, bicyclic carbamate-type sp2-iminosugars serve as key intermediates. researchgate.netresearchgate.net These intermediates can react with nucleophiles, such as dodecane-1-thiol, promoted by reagents like cerium(IV) ammonium (B1175870) nitrate, to afford 2-deoxy-α-thioglycoside analogs stereoselectively. researchgate.net This approach highlights how carbamate groups can be integral to complex chiral architectures and can be combined with long alkyl chains, such as dodecyl groups, which are structurally similar to a decyl moiety. researchgate.netresearchgate.net

Table 2: Methodologies for Stereoselective Synthesis of Carbamate Analogs

| Method | Catalyst/Reagent | Substrate(s) | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric Ring-Opening | Copper catalyst | Cyclic diaryliodoniums, CO2, Amines | Axially chiral carbamates | High yields and enantioselectivities. rsc.org |

| Asymmetric 1,2-Carbamoyl Rearrangement | sec-Butyllithium | Chiral 2-alkenyl oxazolidine (B1195125) carbamates | α-Hydroxy amides | Excellent diastereoselectivity. nih.gov |

| Four-Component Reaction | Copper catalyst | Alkenes, Togni's reagent, Amines, CO2 | (Z)-enol carbamates | High stereoselectivity. rsc.org |

| Stereoselective Glycosidation | Cerium(IV) ammonium nitrate | Bicyclic sp2-iminoglycal carbamate, Dodecane-1-thiol | Iminosugar 2-deoxy-α-thioglycosides | Total α-stereocontrol. researchgate.net |

Elucidation of Decyl Carbamate S Role in Mechanistic Processes Non Biological and Non Clinical Contexts

Catalytic Roles and Mechanisms of Carbamates in Chemical Reactions

In some systems, the formation of carbamates is a key step in catalytic cycles. For example, in the conversion of nitrobenzenes to carbamates via reductive carbonylation, host-guest assemblies integrating acidic polymers and palladium-metallated covalent organic frameworks (COFs) have shown enhanced catalytic activity compared to their homogeneous counterparts. acs.org The ordered pore structures of COFs allow for the homogeneous distribution of catalytically active sites, facilitating synergistic catalysis. acs.org

Furthermore, carbamate (B1207046) formation is a pivotal reaction in carbon dioxide capture technologies using aqueous amine solutions. acs.org The reaction of CO2 with amines can be catalyzed by certain systems, and the resulting carbamates can be further transformed. For instance, deep eutectic solvents (DESs) have been shown to be efficient solvent/catalyst systems for the formation of carbamates from carbonates without the need for additional solvents. researchgate.net

It is important to note that catalysts are substances that increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy. essentialchemicalindustry.org They can be homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). essentialchemicalindustry.org

Surface Interactions and Adsorption Mechanisms of Decyl Carbamate

The adsorption of carbamates, including those with long alkyl chains like decyl carbamate, onto various surfaces is a phenomenon governed by a combination of interactions. The nature of the sorbent surface, the properties of the carbamate, and the surrounding medium all play crucial roles.

Studies on the adsorption of various carbamate pesticides onto surfactant-modified sorbents like alumina, silica, and zeolite have shown that the hydrophobic properties of the surfactant aggregates on the solid surface enhance the adsorption of these compounds. scielo.br The non-polar to slightly polar nature of many carbamates means they have a greater affinity for a hydrophobic phase over a hydrophilic one. scielo.br The adsorption mechanism can involve partitioning of the carbamate molecules into the surfactant aggregates on the sorbent surface. scielo.br The efficiency of this adsorption is influenced by the concentration of the surfactant, with different aggregate structures (monolayers, bilayers) forming at different concentrations. scielo.brscielo.br

Molecular dynamics simulations have been used to investigate the adsorption mechanism of collectors on mineral surfaces. For instance, the adsorption of 2-((2-(decyloxy)ethyl)amino)lauric acid on an α-quartz surface involves electrostatic and hydrogen bonding interactions between the polar functional groups of the collector and the mineral surface. bibliotekanauki.pl This suggests that the amine and carbamate-like functionalities can play a direct role in the adsorption process. The interaction energies and, consequently, the adsorption efficiency are highly dependent on the pH of the system. bibliotekanauki.pl

The adsorption of long-chain alkylamines on silicate (B1173343) surfaces has been explained by a model of successive two-dimensional and three-dimensional precipitation. acs.org The interaction of the amine with the surface is influenced by the counterion present. acs.org This indicates that for a compound like decyl carbamate, both the decyl chain and the carbamate group would contribute to its adsorption behavior, with the long alkyl chain likely driving hydrophobic interactions and the carbamate group potentially participating in more specific interactions with the surface.

The table below summarizes the adsorption behavior of various carbamate pesticides on different surfactant-modified sorbents.

| Sorbent | Surfactant | Carbamates with High Uptake |

| Alumina | SDS | Carbaryl, Isoprocarb, Methiocarb, Promecarb, Carbosulfan |

| Silica | CTAB | Methiocarb, Promecarb, Carbosulfan |

| Zeolite | CTAB | Carbofuran (B1668357), Carbaryl, Methiocarb, Carbosulfan |

| Data sourced from a comparative study on carbamate pesticide retention. scielo.br |

Molecular Recognition Phenomena Involving Carbamate Structures (e.g., Host-Guest Systems)

The carbamate moiety can participate in molecular recognition events, particularly within the framework of host-guest chemistry. These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

A notable example involves the use of cyclodextrin (B1172386) carbamates in the formation of supramolecular polymer micelles. nih.gov These cyclodextrin carbamates, synthesized from cyclodextrin and urea (B33335), can form inclusion complexes with cellulose (B213188) derivatives in aqueous media, demonstrating a host-guest relationship. nih.gov The resulting core-shell micelles have potential applications as drug carriers. nih.gov The formation of these supramolecular structures is a testament to the ability of the carbamate-modified cyclodextrin to recognize and interact with the guest polymer.

Furthermore, macrocyclic hosts, such as amide naphthotubes, have been designed to selectively recognize various polar molecules, including those with carbamate-like structures, in water. rhhz.net This recognition is achieved through a combination of the hydrophobic effect and shielded hydrogen bonding within the host's cavity. rhhz.net The ability of these synthetic hosts to distinguish between subtle differences in the molecular structure of guests highlights the specificity of these interactions. rhhz.net

In the context of dynamic covalent chemistry, host-guest interactions can be used to switch between different reversible covalent reactions. For instance, the reaction of CO2 with amines in water generates a mixture of ammonium (B1175870) carbamates and carbonates. nih.gov The introduction of a polyanionic macrocyclic host that selectively binds linear polyammoniums can shift the equilibrium towards the formation of carbonate adducts. nih.gov This demonstrates that molecular recognition can be a powerful tool to control the outcome of chemical processes involving carbamates.

The table below provides association constants for the interaction of carbamate pesticides with cyclodextrins, illustrating the host-guest interactions.

| Carbamate | Host | Association Constant (Kass, M⁻¹) (UV-visible) | Association Constant (Kass, M⁻¹) (Fluorimetry) |

| Carbofuran | β-cyclodextrin | 190 | 123 |

| Carbaryl | β-cyclodextrin | 350 | 644 |

| Data from a study on the fluorimetric determination of carbamate pesticides in host-guest complexes. mdpi.com |

Investigating Reaction Kinetics and Thermodynamics of Carbamate Transformations

The kinetics and thermodynamics of reactions involving carbamates are crucial for understanding and optimizing chemical processes. The formation and decomposition of carbamates have been the subject of numerous studies.

The reaction of carbon dioxide with amines to form carbamates is a reversible process, and its kinetics are strongly dependent on factors such as pH. acs.org The formation of carbamates from CO2 and monoethanolamine in aqueous solution, for example, involves three parallel, reversible reactions with CO2, carbonic acid, and the bicarbonate ion. acs.org The rate constants for these reactions have been determined using techniques like 1H NMR and stopped-flow measurements. acs.org

The thermal decomposition of carbamates has also been investigated. For instance, the decomposition of N-arylcarbamates of t-alcohols in various solvents was found to be a first-order reaction, yielding carbon dioxide, an amine, and an olefin. cdnsciencepub.com The rate of this decomposition is influenced by the solvent's dielectric constant and temperature. cdnsciencepub.com The study also noted that transesterification could occur, where a decyl carbamate could be formed from the reaction of a t-butyl carbamate with decanol, which would be more stable under the reaction conditions. cdnsciencepub.com

Kinetic studies on the reversible decomposition of ammonium carbamate have revealed complex mechanisms involving surface-bound intermediates like carbamic acid. ureaknowhow.com The rate of decomposition is influenced by the presence of gaseous products, and the mechanism involves multiple reversible steps of adsorption, surface reaction, and desorption. ureaknowhow.com

The table below shows the effect of different solvents on the rate constant for the decomposition of t-butyl N-phenylcarbamate at 453 K.

| Solvent | Dielectric Constant (at T) | k x 10⁵ (s⁻¹) |

| Dodecane | 1.95 | 3.6 |

| Diphenyl ether | 3.32 | 9.0 |

| Acetophenone | 11.9 | 16.0 |

| Nitrobenzene | 24.1 | 18.0 |

| Decanol | 4.8 | 40.0 |

| Data from a study on the thermal decomposition of N-arylcarbamates. cdnsciencepub.com |

Role of Carbamates as Protecting Groups in Organic Synthesis

Carbamates are widely employed as protecting groups for amines in organic synthesis, a crucial strategy for managing the reactivity of the amino group during multi-step syntheses. chem-station.comorganic-chemistry.org The conversion of a nucleophilic amine to a less reactive carbamate allows for selective reactions to occur at other functional groups within a molecule. organic-chemistry.org

The utility of carbamates as protecting groups stems from several key characteristics:

Ease of Installation: They can be readily introduced onto an amine. masterorganicchemistry.com

Inertness: They are stable under a wide variety of reaction conditions. masterorganicchemistry.com

Facile Removal: They can be cleaved under specific and often mild conditions without affecting other sensitive functional groups, such as amides. masterorganicchemistry.com

Several common carbamate protecting groups exist, each with its own specific deprotection conditions, which allows for orthogonal protection strategies where multiple protecting groups can be selectively removed in the presence of others. chem-station.commasterorganicchemistry.com Examples include:

Boc (tert-butyloxycarbonyl): Removed with strong acid (e.g., trifluoroacetic acid) or heat. masterorganicchemistry.com

Cbz (carboxybenzyl): Cleaved by catalytic hydrogenation. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): Removed with an amine base. masterorganicchemistry.com

While there is no specific mention of "decyl carbamate" being a standard protecting group, the principles apply to carbamates in general. The properties of the decyl group (a long alkyl chain) might influence the solubility and steric environment of the protected amine, but the fundamental role of the carbamate linkage as a protecting element remains the same. The synthesis of a (1S-Benzyl-2-oxo-decyl)-carbamic acid benzyl (B1604629) ester has been reported, which features a carbamate protecting group on a decyl-containing backbone. sciforum.net

The table below summarizes common carbamate protecting groups and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA), heat |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd-C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., piperidine) |

| Information compiled from organic chemistry resources. chem-station.commasterorganicchemistry.com |

Specialized Applications and Functionalization of Decyl Carbamate in Research Domains Excluding Clinical/human

Decyl Carbamate (B1207046) in Advanced Materials Science

In the realm of materials science, the incorporation of decyl carbamate units into larger molecular structures is a key strategy for tuning the physical and chemical properties of materials. openaccessjournals.comgeorgiasouthern.eduopenaccessjournals.com Research focuses on creating polymers, coatings, and assemblies with tailored surface properties, adhesion characteristics, and structural organization.

Decyl carbamate functionalities are integrated into polymer backbones to create materials with specific performance attributes. A notable example is the use of polyvinyl N-alkyl carbamates, including those with decyl side chains, which are synthesized for applications such as release coatings. researchgate.nettandfonline.comresearchgate.net These polymers are part of a broader class of materials where long alkyl side chains are attached to a polymer backbone, such as polyvinyl or polyacrylic chains. tandfonline.comgoogle.com

The synthesis of such polymers can involve the polymerization of monomers like vinyl N-decyl carbamate or the post-polymerization modification of a precursor polymer. google.com The resulting polymers, such as polyvinyl N-decyl carbamate, possess distinct thermal and mechanical properties that are crucial for their application. tandfonline.comresearchgate.net Researchers employ various analytical techniques to understand the structure and behavior of these polymer systems.

Interactive Table: Characterization of Polyvinyl N-Alkyl Carbamate Systems

| Characterization Technique | Information Obtained | Research Findings for Decyl/Alkyl Carbamate Polymers | Reference |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (e.g., glass transition, melting). | Used to characterize the bulk structures and thermal transitions of polyvinyl N-alkyl carbamates with decyl and octadecyl side chains. | tandfonline.comresearchgate.net |

| X-ray Scattering | Determines the bulk structure and crystallinity. | Employed to examine the bulk structures of polyvinyl N-alkyl carbamates. | tandfonline.comresearchgate.net |

| Dynamic Mechanical Thermal Analysis (DMTA) | Investigates thermal transitions and rheology (segmental mobility). | Used to probe the segmental mobility of polyvinyl N-alkyl carbamates, which is critical for their performance in coatings. | tandfonline.comresearchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Characterizes the near-surface compositional profiles. | Used to analyze the surface composition of coatings before and after contact with adhesives. | researchgate.nettandfonline.com |

| Static Secondary Ion Mass Spectrometry (SSIMS) | Provides detailed information on surface chemical composition. | Employed to characterize the near-surface compositional profiles of the coatings. | researchgate.nettandfonline.com |

Carbamate-based chemistries are integral to the development of advanced coatings, valued for the durability of the urethane (B1682113) crosslinks they can form. paint.orgscielo.br While the broader field includes many carbamate structures for applications like automotive topcoats, polyvinyl N-decyl carbamate has been specifically researched for its role in surface modification as a release coating for pressure-sensitive adhesive (PSA) tapes. researchgate.nettandfonline.compaint.org

These coatings function by creating a low-energy surface that prevents strong adhesion. The performance of a polyvinyl N-decyl carbamate release coating is not static; it depends on dynamic interactions at the interface between the coating and the adhesive. researchgate.nettandfonline.com Research has shown that an increase in peel force over time can be attributed to a restructuring at the PSA/polyvinyl alkyl carbamate interface. tandfonline.com This restructuring is driven by energetically favorable acid-base interactions between the basic urethane groups in the carbamate polymer and acidic groups (like acrylic acid) in the adhesive. tandfonline.comresearchgate.net The mobility of the polymer segments, influenced by the decyl side chains, allows for this reorganization, leading to increased adhesion. tandfonline.com

Interactive Table: Research Findings on Polyvinyl N-Decyl Carbamate Release Coatings

| Property/Parameter | Measurement Method | Key Finding | Reference |

| Surface Energy | Contact Angle Measurement | Determines the wettability and low-adhesion characteristics of the coating. | researchgate.nettandfonline.com |

| Peel Force | Peel Adhesion Test | Measures the force required to remove a PSA tape from the coating; changes over time and with temperature are analyzed. | researchgate.nettandfonline.com |

| Interfacial Restructuring | XPS, SSIMS, Contact Angle | The primary mechanism for increased peel force upon aging is the reorganization of polymer chains at the interface to maximize favorable acid-base interactions. | tandfonline.comresearchgate.net |

| Segmental Mobility | DMTA, Water Contact Angle | Sufficient segmental mobility within the carbamate polymer is required for restructuring to occur, which in turn affects peel force. | tandfonline.com |

Supramolecular chemistry involves the organization of molecules into larger, functional structures through noncovalent interactions. nih.gov The carbamate group, with its ability to act as both a hydrogen bond donor and acceptor, is a valuable functional group for directing such assemblies. researchgate.net While research on the self-assembly of isolated decyl carbamate molecules is not widely documented, its role within larger systems is evident.

Carbamate-bearing surfactants, which may contain decyl chains, are known to form micelles in solution, a classic example of supramolecular assembly. dntb.gov.uaresearchgate.net Furthermore, the interfacial restructuring of polyvinyl N-decyl carbamate coatings can be viewed as a form of two-dimensional supramolecular organization. tandfonline.comresearchgate.net This process, driven by specific intermolecular forces like hydrogen bonding and acid-base interactions, leads to a more ordered arrangement at the material's surface, directly impacting its function. tandfonline.comresearchgate.net The dynamic and responsive nature of these assemblies is a key area of research, aiming to create materials that can adapt to their environment. chemrxiv.org

Coatings and Surface Modification Technologies Utilizing Carbamates

Decyl Carbamate in Agricultural Chemistry Research (Mechanistic and Environmental Focus)

In agricultural science, carbamates are a well-established class of compounds used primarily as pesticides. scielo.brwho.int Research in this area, beyond simple efficacy studies, delves into the mechanistic action of these compounds and their interactions within environmental and biological systems, such as plants and target pests.

The interaction of carbamate-containing molecules with plants is not limited to their toxic effects as herbicides. Research has explored their function as adjuvants and their metabolic fate within plant tissues. Carbamate-bearing surfactants, for instance, have been shown to act as effective adjuvants, promoting the penetration of herbicides into plants. researchgate.net These amphiphilic molecules can interact with and penetrate cellular barriers, facilitating the uptake of the primary active ingredient. researchgate.net

Once inside the plant, carbamate compounds are subject to metabolic degradation. who.intucanr.edu The primary metabolic pathway is often hydrolysis, which breaks down the carbamate ester. who.int Tolerant plant species can exhibit rapid degradation of carbamate compounds, metabolizing them into more water-soluble forms, which is a key mechanism of selectivity and detoxification. ucanr.edu Understanding these metabolic pathways is crucial for designing effective and selective agrochemicals and for assessing their environmental persistence. mdpi.com

The primary insecticidal mechanism of carbamates is the inhibition of the enzyme acetylcholinesterase (AChE). jpmsonline.comnih.govumn.edu AChE is critical for the proper functioning of the nervous system in insects, where it breaks down the neurotransmitter acetylcholine (B1216132). jpmsonline.com

By inhibiting AChE, carbamates cause a buildup of acetylcholine at the synaptic junctions, leading to overstimulation of the central nervous system, paralysis, and eventual death of the insect. jpmsonline.comumn.edu This mechanism is targeted specifically at the insect's central nervous system, as the neuromuscular junction in insects is not cholinergic, unlike in vertebrates. umn.edu

A key feature of carbamate insecticides is that their inhibition of AChE is reversible. nih.govumn.edu The carbamate compound binds to the enzyme, undergoing carbamylation, but this bond can be hydrolyzed, allowing the enzyme to eventually recover its function. nih.gov This reversibility generally results in a shorter duration of toxicity compared to organophosphates, which cause irreversible phosphorylation of the enzyme. jpmsonline.comnih.gov

Research also focuses on overcoming pest resistance. One significant mechanism of resistance in insects is enhanced metabolism of the insecticide by enzymes like microsomal oxidases. To counteract this, carbamates are sometimes formulated with synergists such as piperonyl butoxide (PBO). rothamsted.ac.uk PBO inhibits these detoxification enzymes in the pest, thereby restoring the efficacy of the carbamate insecticide against resistant strains. rothamsted.ac.uk

Interactive Table: Mechanistic Details of Carbamate Insecticides

| Feature | Description | Significance in Pest Control | Reference |

| Mechanism of Action | Inhibition of the acetylcholinesterase (AChE) enzyme. | Disrupts nerve impulse transmission in the insect's central nervous system, leading to mortality. | jpmsonline.comumn.edu |

| Nature of Inhibition | Reversible; involves carbamylation of the AChE active site. | Distinguishes carbamates from organophosphates (irreversible); toxicity is generally less persistent. | nih.govumn.edu |

| Target Site | Cholinergic synapses within the insect central nervous system. | The insect neuromuscular junction is not the primary target, contributing to some selectivity. | umn.edu |

| Synergism | Used with inhibitors like piperonyl butoxide (PBO). | PBO blocks metabolic enzymes in resistant pests, enhancing the insecticidal activity of the carbamate. | rothamsted.ac.uk |

Investigating Carbamate Interactions with Plant Systems (Non-Toxicological)

Decyl Carbamate in Formulations for Controlled Release (Non-Clinical)

The utility of decyl carbamate in controlled-release formulations has been explored in non-clinical research, specifically in the context of creating lipophilic prodrugs to achieve sustained release of active compounds. The addition of a decyl carbamate moiety to a parent molecule significantly increases its lipophilicity, which in turn alters its release profile from a formulation depot.

A key study in this area involved the synthesis of several lipophilic derivatives of the opioid antagonist nalmefene (B1676920), including a decyl carbamate version, to prolong its release after intramuscular administration in animal models (dogs and minipigs). cardiff.ac.uk The goal was to create a formulation that could maintain steady plasma concentrations of the active compound over an extended period, a common objective in controlled-release research. rsc.orgnih.gov

In this research, the decyl carbamate of nalmefene was synthesized and dissolved in sesame oil, a common vehicle for depot injections. The pharmacokinetic profile of this formulation was then compared to other lipophilic prodrugs, such as a palmitate ester. When administered to dogs, the decyl carbamate derivative exhibited a distinct release pattern. cardiff.ac.uk It showed an initial "burst effect," with a rapid release of the parent compound within the first few hours, followed by a sustained, but relatively rapid, decline. cardiff.ac.uk

The research concluded that while the decyl carbamate modification was effective at creating a prodrug that could be released over time, its carbamate bond was found to be highly stable. This stability meant that the release of the active nalmefene from the decyl carbamate prodrug was slower than its clearance from the injection site, making it less suitable for the specific long-term release goals of that particular project compared to an ester-linked prodrug like nalmefene palmitate. cardiff.ac.uk

The findings from this non-clinical study are summarized in the table below, highlighting the release characteristics of the decyl carbamate formulation in a research setting.

Table 2: Non-Clinical Release Profile of Nalmefene Decyl Carbamate in a Dog Model

| Formulation | Key Finding | Release Characteristic |

|---|---|---|

| Nalmefene Decyl Carbamate | Showed an initial burst effect upon administration. | The carbamate bond proved to be highly stable, leading to a release profile that was considered too rapid for the intended month-long duration in this specific research context. |

| Nalmefene Palmitate (for comparison) | Delivered a more constant and prolonged release of the active compound over the one-month study period. | The ester bond allowed for a more predictable and sustained hydrolysis to release the parent drug. |

Data synthesized from a study by Le et al. on lipophilic nalmefene prodrugs. cardiff.ac.uk

This research demonstrates the functional role of decyl carbamate in modifying a molecule's properties for controlled-release applications. By attaching the decyl carbamate group, researchers can significantly alter the lipophilicity and release kinetics of a compound. While in this specific instance the release was faster than desired, it provides valuable data for the rational design of other controlled-release systems where a different release profile might be advantageous. The study underscores how the choice of a linking group (e.g., carbamate vs. ester) is a critical parameter in developing depot formulations for sustained drug delivery.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of Decyl Carbamate Non Human Focused

Photodegradation Mechanisms of Carbamates in Environmental Compartments

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process affecting the persistence of carbamates in the environment. who.intmmsl.cz Carbamates possess light-absorbing properties that contribute to their decomposition in aquatic environments. who.int The primary photochemical reaction often involves the cleavage of the ester bond, leading to the formation of phenols or heterocyclic enols. who.int

The rate and mechanism of photodegradation can be influenced by several factors, including the chemical structure of the specific carbamate (B1207046), the presence of dissolved organic matter (DOM), and the pH of the water. who.intdss.go.th For some carbamates, the rate of photolysis increases with higher pH. who.int DOM can either enhance or inhibit photolysis. dss.go.th For instance, a study on carbofuran (B1668357) showed that its photodecomposition followed first-order reaction kinetics and was inhibited by the presence of various DOM samples. dss.go.th

The photodegradation of aromatic carbamates is primarily initiated by the singlet excited state (S), with the triplet state (T) also playing a role in compounds with conjugated structures like carbaryl. nih.gov Upon light absorption, these carbamates can generate radical cations and phenoxyl radicals through the cleavage of the C-O bond in the ester group. nih.gov These reactive species then participate in further degradation reactions. nih.gov

Biodegradation Pathways of Decyl Carbamate in Soil and Aquatic Systems

Biodegradation by microorganisms is a primary route for the removal of carbamates from soil and aquatic environments. nih.govnih.gov Various environmental factors, including soil type, moisture, pH, and temperature, influence the rate of microbial degradation. who.int

The initial and most critical step in the microbial metabolism of many carbamates is hydrolysis. plos.org This reaction is catalyzed by enzymes called carbamate hydrolases, which break the ester linkage of the carbamate. nih.gov This initial hydrolysis typically detoxifies the parent compound.

Microbial Metabolism of Carbamates and Enzyme Discovery

A diverse range of bacteria and fungi have been identified that can degrade carbamate pesticides. nih.govfrontiersin.org Genera such as Pseudomonas, Arthrobacter, Sphingomonas, Bacillus, and various fungal species from the genera Trichoderma, Pichia, and Aspergillus have been reported to be involved in carbamate transformation. nih.gov These microorganisms can utilize carbamates as a source of carbon and nitrogen for their growth. frontiersin.org

The key enzymes responsible for the initial breakdown of carbamates are hydrolases, which belong to the class of carboxylesterases. plos.org Several carbamate hydrolase genes, including mcd, cehA, cahA, and mcbA, have been identified and are crucial for the evolution of new metabolic functions in microorganisms. researchgate.netnih.gov These enzymes catalyze the hydrolysis of the carbamate bond, which is the first step in the degradation pathway. plos.orgnih.gov For example, a carbamate hydrolase purified from Pseudomonas sp. 50432 was found to cleave the ester linkage of several N-methylcarbamates. nih.gov The discovery of new carbamate-degrading enzymes is an active area of research, with functional metagenomics being a powerful tool to mine microbial communities for novel enzymatic activities. plos.orgnih.gov

Identification and Characterization of Carbamate Degradation Metabolites

The degradation of carbamates proceeds through a series of intermediate metabolites. nih.gov The initial hydrolysis of the carbamate ester or amide linkage typically yields an alcohol or phenol (B47542), methylamine, and carbon dioxide. nih.govfrontiersin.org For N-methylcarbamates, hydrolysis often proceeds through an isocyanate intermediate. who.int

For aromatic carbamates like carbofuran and carbaryl, the initial hydrolysis product is a phenol (e.g., carbofuran phenol or 1-naphthol). nih.gov These phenolic intermediates are then further metabolized. nih.gov In some cases, oxidative pathways can also be involved, leading to the formation of hydroxylated derivatives before ring cleavage. nih.govhibiscuspublisher.com For oxime carbamates such as aldicarb, hydrolysis leads to the formation of the corresponding oxime, which can be further dehydrated to a nitrile. nih.gov

Environmental Persistence and Mobility Studies of Carbamate Compounds

The persistence and mobility of carbamates in the environment are highly variable and depend on the specific compound's physicochemical properties as well as environmental conditions. nih.govfrontiersin.org Factors such as water solubility, soil adsorption coefficient (Koc), and vapor pressure play a significant role. frontiersin.orgnih.gov

Generally, carbamates are not considered to be highly persistent in the environment. researchgate.netosd.mil Their half-lives in soil can range from a few days to several weeks. osd.milucanr.edu For example, the half-life of bendiocarb (B1667985) in soil is reported to be between one and four weeks. osd.mil However, the persistence of some carbamates can be significantly longer under certain conditions. For instance, the degradation of some organophosphate and carbamate insecticides was found to be slower in seawater compared to freshwater due to the inhibition of microbial degradation. nih.gov

The mobility of carbamates in soil is influenced by their water solubility and adsorption to soil particles. frontiersin.orgwho.int Highly water-soluble carbamates have a greater potential to leach through the soil profile and contaminate groundwater. frontiersin.orgwho.int Conversely, carbamates that strongly adsorb to soil organic matter will be less mobile. frontiersin.org

Ecotoxicological Assessments on Non-Human Organisms (e.g., Aquatic Invertebrates, Soil Microbes)

Carbamates can have significant ecotoxicological effects on a wide range of non-target organisms, including aquatic invertebrates and soil microbes. frontiersin.orgwho.int The primary mode of toxic action for many carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE), which is essential for nerve function in insects and other animals. nih.govvliz.be

Aquatic invertebrates are particularly sensitive to many carbamate pesticides. who.intnih.gov Studies have shown that exposure to carbamates can lead to mortality and other adverse effects in species like Daphnia magna. vliz.bescielo.org.mx The toxicity can vary greatly between different carbamate compounds. who.int For example, one study found that chlorpropham (B1668850) had a median lethal concentration (LC50) of 10.16 mg/L for the crustacean Thamnocephalus platyurus. researchgate.net

Carbamates can also impact soil microbial communities. who.int While many microorganisms can degrade carbamates, high concentrations of these pesticides can be toxic and inhibit microbial activity, potentially affecting soil health and nutrient cycling. who.int However, soil microorganisms can also adapt to the presence of carbamates, leading to enhanced degradation rates in soils with a history of pesticide application. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Decyl Carbamate Research

High-Resolution Mass Spectrometry for Elucidating Carbamate (B1207046) Structure and Transformations

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of decyl carbamate and its derivatives. europeanpharmaceuticalreview.com Coupled with techniques like Ultra-High-Performance Liquid Chromatography (UPLC-HRMS), it provides profound insights into complex molecular structures. europeanpharmaceuticalreview.commdpi.com HRMS offers the ability to determine the elemental composition of decyl carbamate from its exact mass, confirming its identity with high confidence.

In research, HRMS is pivotal for studying the transformations of decyl carbamate, such as degradation products or metabolites. spectroscopyonline.com The technique can detect and identify low-abundance transformation products by accurately measuring their mass-to-charge ratios, often to four or five decimal places. spectroscopyonline.com The analysis of isotopic patterns further aids in the confirmation of elemental formulas for unknown products. spectroscopyonline.com

Tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation patterns of carbamates are well-studied; characteristic losses include the neutral loss of isocyanic acid (HNCO) or methyl isocyanate (CH₃NCO) from N-methyl carbamates, and the cleavage of the ester bond. nih.govnih.gov For decyl carbamate, fragmentation would likely involve the loss of the decyl group and rearrangements within the carbamate moiety. The study of these fragmentation pathways helps in the unambiguous identification of the compound and its transformation products in complex mixtures. nih.gov

Table 1: Common Fragmentation Pathways for Carbamates in Mass Spectrometry

| Fragmentation Process | Description | Typical Neutral Loss (Da) |

|---|---|---|

| Alpha Cleavage | Cleavage of the bond adjacent to the nitrogen atom. | Varies with substituent |

| McLafferty Rearrangement | Hydrogen transfer from the alkyl chain to the carbonyl oxygen, followed by cleavage. | Varies |

| Carbon Dioxide Loss | Direct loss of CO₂ from the carbamate anion. | 44 |

| Isocyanate Loss | Loss of the isocyanate group, common in N-substituted carbamates. | 57 (for -N(CH₃)CO) |

This interactive table summarizes typical fragmentation behaviors observed for carbamates, which are instrumental in their structural analysis via mass spectrometry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbamate Conformational and Interaction Analysis (e.g., 2D NMR, Solid-State NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical structure and dynamic behavior of decyl carbamate at the atomic level. mdpi.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about each unique carbon environment in the decyl carbamate molecule. savemyexams.com The carbonyl carbon of the carbamate group typically resonates in the range of 150-170 ppm. researchgate.netorganicchemistrydata.org The ten carbons of the decyl chain will produce distinct signals in the aliphatic region (approximately 10-70 ppm), with their specific chemical shifts influenced by their distance from the electron-withdrawing carbamate group. savemyexams.com However, distinguishing carbamates from other carboxylic acid derivatives based solely on the carbonyl shift can be challenging due to overlapping ranges. organicchemistrydata.org

Advanced and 2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons. These techniques can unambiguously assign all ¹H and ¹³C signals in the decyl carbamate spectrum. For instance, an HMBC experiment would show a correlation between the protons on the first carbon of the decyl chain (C1) and the carbonyl carbon, confirming the ester linkage. 2D NMR provides significantly better resolution than 1D methods, which is crucial for resolving complex spectra. polymersynergies.net

Solid-State NMR (ssNMR): For studying decyl carbamate in solid phases or when adsorbed onto surfaces, ssNMR is particularly valuable. acs.org This technique can provide information on the conformation and packing of molecules in a crystal lattice. wustl.edu ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments can be used to study the local environment and intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate. acs.orgwustl.edu Techniques like 2D Heteronuclear Correlation (HETCOR) in the solid state can reveal proximities between different nuclei (e.g., ¹³C-¹H or ¹⁵N-¹H), providing insights into molecular interactions and organization. polymersynergies.netacs.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Decyl Carbamate

| Carbon Atom/Group | Typical Chemical Shift (δ) / ppm |

|---|---|

| Carbonyl (C=O) | 150 - 170 |

| Decyl C1 (next to O) | 60 - 70 |

| Decyl C2-C9 | 20 - 40 |

This interactive table presents the expected chemical shift ranges for the carbon atoms in decyl carbamate, aiding in spectral interpretation.

Vibrational Spectroscopy (FTIR, Raman) for Carbamate Intermolecular Interactions and Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups within decyl carbamate. These two techniques are complementary: FTIR is sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (nonpolar bonds). mdpi.comedinst.com

FTIR Spectroscopy: The FTIR spectrum of decyl carbamate is dominated by characteristic absorption bands of the carbamate group. Key vibrations include:

N-H Stretching: A sharp band typically appears around 3300-3500 cm⁻¹, which can be broadened by hydrogen bonding.

C-H Stretching: Strong bands from the decyl chain's methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed in the 2850-2960 cm⁻¹ region.

C=O Stretching (Amide I band): A very strong absorption occurs in the 1680-1730 cm⁻¹ range, which is highly characteristic of the carbamate carbonyl group. The exact position is sensitive to hydrogen bonding and the physical state of the sample.

N-H Bending (Amide II band): This band, appearing around 1510-1550 cm⁻¹, involves coupling of the N-H bending and C-N stretching vibrations. nih.gov

C-O Stretching: Bands associated with the C-O single bonds of the ester group appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum provides complementary information. The symmetric vibrations of the alkyl chain are often strong in the Raman spectrum, providing insight into the chain's conformational order. thermofisher.com The C=O stretch is also Raman active. By comparing FTIR and Raman spectra, researchers can deduce information about molecular symmetry and intermolecular interactions. For example, shifts in the N-H and C=O stretching frequencies can be used to study the strength and nature of hydrogen bonding networks in solid or liquid decyl carbamate. nih.govresearchgate.net

Table 3: Key Vibrational Bands for Decyl Carbamate

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond Type |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 (Strong, Sharp) | Weak | Polar |

| C-H Stretch | 2850 - 2960 (Strong) | Strong | Nonpolar |

| C=O Stretch (Amide I) | 1680 - 1730 (Very Strong) | Moderate | Polar |

| N-H Bend (Amide II) | 1510 - 1550 (Strong) | Weak | Polar |

This interactive table highlights the principal vibrational frequencies for the functional groups in decyl carbamate as observed in FTIR and Raman spectroscopy.

Chromatographic Techniques for Decyl Carbamate Trace Analysis and Separation in Complex Matrices (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for the separation, identification, and quantification of decyl carbamate, particularly for trace analysis in complex environmental or biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamates. researchgate.net Due to the thermal instability of many carbamates, LC methods are often preferred over GC. sepscience.com For decyl carbamate, a reversed-phase HPLC (RP-HPLC) method would typically be employed, using a nonpolar stationary phase like a C18 or C8 column. sepscience.com The mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection can be achieved using a UV detector, as the carbamate functional group has some UV absorbance, or more advanced detectors like mass spectrometers. sepscience.com

Gas Chromatography-Mass Spectrometry (GC-MS): While many carbamates are thermally labile, GC-MS can be used, sometimes requiring derivatization to improve thermal stability and volatility. sepscience.comnih.gov For decyl carbamate, direct injection might be possible depending on the injector temperature. The long alkyl chain provides sufficient volatility. The NIST Mass Spectrometry Data Center lists a Kovats retention index for decyl carbamate, suggesting its amenability to GC analysis. nih.gov GC-MS provides excellent separation efficiency and definitive identification based on both retention time and the mass spectrum. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for trace-level quantification of carbamates in complex matrices. nih.govwaters.com It combines the superior separation power of HPLC (or UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com For analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach minimizes matrix interference and allows for detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govwaters.com Sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS are often used to extract and concentrate decyl carbamate from the sample matrix prior to LC-MS/MS analysis. frontiersin.orgacs.org

Table 4: Comparison of Chromatographic Methods for Decyl Carbamate Analysis

| Technique | Typical Stationary Phase | Mobile/Carrier Phase | Detection | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| HPLC-UV | C18, C8 | Acetonitrile/Water | UV-Vis | Robust, widely available | Moderate sensitivity, potential interferences |

| GC-MS | DB-5, HP-1 | Helium | Mass Spectrometry | High resolution, definitive ID | Potential for thermal degradation |

| LC-MS/MS | C18, UPLC columns | Acetonitrile/Water | Tandem MS (MRM) | Highest sensitivity and selectivity | Higher cost and complexity |

This interactive table compares the most common chromatographic techniques for the analysis of decyl carbamate, outlining their primary features.

X-ray Crystallography and Diffraction Studies of Carbamate and Related Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If decyl carbamate can be crystallized, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It reveals the molecule's exact conformation in the solid state and how the molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonds.

While specific crystallographic data for decyl carbamate is not widely published, studies on related carbamate compounds demonstrate the power of this technique. For example, X-ray diffraction has been used to elucidate the structures of complex aluminum carbamates and other organometallic carbamate derivatives, revealing their coordination geometries and network structures. researchgate.net

A crystallographic study of decyl carbamate would:

Unambiguously confirm its molecular structure.

Determine the planarity of the carbamate group.

Characterize the conformation of the decyl chain (e.g., all-trans or gauche conformations).

Provide precise details of the hydrogen-bonding network formed by the N-H and C=O groups, which dictates the solid-state packing and physical properties of the material.

Electroanalytical Techniques for Carbamate Quantification and Redox Behavior

Electroanalytical methods measure electrical properties like current or potential to quantify an analyte and study its redox behavior. researchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are frequently applied to the analysis of electroactive compounds. ceon.rs

The application of these techniques to decyl carbamate depends on its electrochemical activity. Simple alkyl carbamates are generally not easily oxidized or reduced within the typical potential windows of common electrodes. The electroactivity of carbamates often stems from other functional groups in the molecule, such as a phenol (B47542) or an aromatic amine, which are not present in decyl carbamate. researchgate.netiaea.org

Cyclic Voltammetry (CV): This technique is primarily used to investigate redox mechanisms. ceon.rs A CV experiment on decyl carbamate would reveal if it undergoes oxidation or reduction processes and whether these processes are reversible or irreversible.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive pulse techniques used for quantification. ceon.rs If decyl carbamate were found to be electroactive, DPV or SWV could be developed into a sensitive method for its determination, often using chemically modified electrodes to enhance the signal and lower the detection limit. researchgate.net

Given the likely low intrinsic electroactivity of decyl carbamate, direct analysis may be challenging. However, indirect methods could be developed, or the techniques could be applied to study decyl carbamate derivatives that incorporate an electroactive tag.

Table 5: Overview of Voltammetric Techniques for Carbamate Analysis

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Mechanistic studies | Redox potentials, reaction kinetics, reversibility |

| Differential Pulse Voltammetry (DPV) | Quantification | Analyte concentration (proportional to peak current) |

| Square-Wave Voltammetry (SWV) | Quantification | Analyte concentration (proportional to peak current) |

This interactive table summarizes the primary uses of different electroanalytical techniques in the context of carbamate research.

Computational and Theoretical Chemistry Approaches for Decyl Carbamate Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Decyl Carbamate (B1207046) Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of molecules like decyl carbamate. utm.myresearchgate.netnih.govmdpi.comwwtf.at These methods solve the Schrödinger equation (or a simplified form) to provide information about molecular orbitals, electron density, and molecular properties.

Electronic Structure: DFT and ab initio calculations can determine the optimized geometry of decyl carbamate, including bond lengths and angles. researchgate.netscirp.orgscirp.org For instance, calculations on similar carbamate systems have been used to determine the bond lengths of the N-H and C=O groups, which are crucial for understanding hydrogen bonding and reactivity. researchgate.netacs.org The distribution of electron density and electrostatic potential can also be mapped, highlighting the nucleophilic and electrophilic regions of the molecule. inlibrary.uz This information is vital for predicting how decyl carbamate will interact with other molecules.

Reactivity: The reactivity of decyl carbamate can be assessed by calculating various electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO gap generally suggests higher reactivity. inlibrary.uz For example, a quantum chemical analysis of methyl n-(6-propylsulfanyl-1h-benzimidazol-2-yl)carbamate revealed a HOMO-LUMO gap of 1.4552 eV, indicating its potential as a coordinating ligand. inlibrary.uz These calculations can also predict properties like ionization potential and electron affinity, which further characterize the molecule's reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Carbamate Derivative

| Property | Value | Significance |

|---|---|---|

| Total Energy | -1159.726 a.u. | Reflects the stability of the molecule. inlibrary.uz |

| HOMO Energy | -0.7682 eV | Indicates the electron-donating ability. inlibrary.uz |

| LUMO Energy | 0.6870 eV | Indicates the electron-accepting ability. inlibrary.uz |

| HOMO-LUMO Gap | 1.4552 eV | Suggests moderate reactivity. inlibrary.uz |

| Dipole Moment | 2.5922 Debye | Indicates polarity and potential for dipole-dipole interactions. inlibrary.uz |

Data derived from a quantum chemical analysis of methyl n-(6-propylsulfanyl-1h-benzimidazol-2-yl)carbamate. inlibrary.uz

Molecular Dynamics Simulations of Decyl Carbamate Interactions with Solvents or Surfaces

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. researchgate.netmdpi.com These simulations model the interactions between atoms and molecules based on classical mechanics, providing a moving picture of how decyl carbamate interacts with its environment, such as solvents or surfaces. acs.orguregina.ca

Interactions with Surfaces: The adsorption and behavior of decyl carbamate on various surfaces can also be investigated using MD simulations. bibliotekanauki.pl For example, simulations have been used to study the adsorption mechanism of collectors on mineral surfaces in flotation processes. These studies can determine the preferred orientation of the molecule on the surface and the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions) between the carbamate's functional groups and the surface atoms. bibliotekanauki.pl

Prediction of Decyl Carbamate Reactivity and Reaction Pathways via Computational Modeling